molecular formula C9H9BrKNO2 B13518297 Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate

Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate

Cat. No.: B13518297
M. Wt: 282.18 g/mol
InChI Key: KHLUUIGOOHFIMB-UHFFFAOYSA-M
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Description

Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate is an organic compound that features a bromopyridine moiety attached to a methylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate typically involves the reaction of 6-bromopyridine with 2-methylpropanoic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{6-Bromopyridine} + \text{2-Methylpropanoic acid} + \text{KOH} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile
  • 2-(6-Bromopyridin-2-yl)-2-methylpropanoic acid
  • (6-Bromopyridin-2-yl)methanol

Uniqueness

Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate is unique due to its specific combination of a bromopyridine moiety with a methylpropanoate group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C9H9BrKNO2

Molecular Weight

282.18 g/mol

IUPAC Name

potassium;2-(6-bromopyridin-2-yl)-2-methylpropanoate

InChI

InChI=1S/C9H10BrNO2.K/c1-9(2,8(12)13)6-4-3-5-7(10)11-6;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

KHLUUIGOOHFIMB-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C1=NC(=CC=C1)Br)C(=O)[O-].[K+]

Origin of Product

United States

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